molecular formula C12H20N2 B161362 N,N-Diethyl-N'-phenylethylenediamine CAS No. 1665-59-4

N,N-Diethyl-N'-phenylethylenediamine

Cat. No. B161362
CAS RN: 1665-59-4
M. Wt: 192.3 g/mol
InChI Key: QUMIGAREEPSVLG-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-phenylethylenediamine (DEEP) is a chemical compound that belongs to the class of organic compounds known as ethylenediamines. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a redox mediator and its ability to form stable complexes with metal ions.

Mechanism Of Action

The mechanism of action of N,N-Diethyl-N'-phenylethylenediamine is not fully understood, but it is believed to act as a redox mediator by accepting or donating electrons in electron transfer reactions. N,N-Diethyl-N'-phenylethylenediamine can also form stable complexes with metal ions, which can affect the reactivity and stability of the metal ions.

Biochemical And Physiological Effects

N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. Additionally, N,N-Diethyl-N'-phenylethylenediamine has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One advantage of using N,N-Diethyl-N'-phenylethylenediamine in lab experiments is its ability to act as a redox mediator, which can facilitate electron transfer reactions. Additionally, N,N-Diethyl-N'-phenylethylenediamine can form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. However, one limitation of using N,N-Diethyl-N'-phenylethylenediamine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N,N-Diethyl-N'-phenylethylenediamine. One area of research is the development of new synthetic methods for N,N-Diethyl-N'-phenylethylenediamine that are more efficient and environmentally friendly. Another area of research is the investigation of the antioxidant and neuroprotective properties of N,N-Diethyl-N'-phenylethylenediamine in various disease models, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N,N-Diethyl-N'-phenylethylenediamine as a chelating agent for the detection and quantification of metal ions in biological samples is an area of research that has potential for future development.

Scientific Research Applications

N,N-Diethyl-N'-phenylethylenediamine has been used in various scientific research applications, including electrochemistry, analytical chemistry, and biochemistry. In electrochemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a redox mediator to facilitate electron transfer reactions. In analytical chemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a chelating agent to form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. In biochemistry, N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress.

properties

CAS RN

1665-59-4

Product Name

N,N-Diethyl-N'-phenylethylenediamine

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

IUPAC Name

N',N'-diethyl-N-phenylethane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

QUMIGAREEPSVLG-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=CC=CC=C1

Canonical SMILES

CCN(CC)CCNC1=CC=CC=C1

Other CAS RN

1665-59-4

Pictograms

Corrosive; Acute Toxic

Origin of Product

United States

Synthesis routes and methods

Procedure details

93 parts of aniline, 180 parts of 2-diethylaminoethanol and 10 parts of triphenyl phosphite are heated for 20 hours at 210° C in a stirred autoclave. The autoclave is then let down and the water of reaction formed, the excess aniline and the unconverted aminoalcohol are distilled under reduced pressure. 144 parts of N-(β-diethylaminoethyl)-aniline, corresponding to a yield of 75% of theory, distil at a boiling point of 185° - 187° C/15 mm Hg.
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